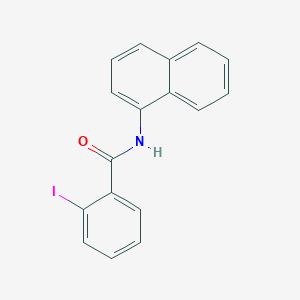

2-iodo-N-(naphthalen-1-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12INO |

|---|---|

Molecular Weight |

373.19 g/mol |

IUPAC Name |

2-iodo-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C17H12INO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20) |

InChI Key |

WZRHFSWGOJMZEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide, a valuable intermediate in medicinal chemistry and materials science. The document details the primary synthetic route, an alternative methodology, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound is most directly achieved through the acylation of 1-naphthylamine with a reactive derivative of 2-iodobenzoic acid. The most common and straightforward approach involves the formation of an amide bond using 2-iodobenzoyl chloride.

Alternative strategies, such as the Buchwald-Hartwig amidation and the Ullmann condensation, represent powerful cross-coupling methods for C-N bond formation.[1][2][3][4] While potentially offering broader substrate scope and milder conditions in some cases, they are generally more complex than direct acylation for this specific target. The Buchwald-Hartwig reaction, catalyzed by palladium, and the Ullmann reaction, which uses a copper catalyst, are well-established in organic synthesis for creating aryl amines from aryl halides.[1][5][6]

This guide will focus on the primary and most practical synthetic route via 2-iodobenzoyl chloride.

Primary Synthetic Pathway: Acylation of 1-Naphthylamine

The principal synthesis is a two-step process:

-

Activation of 2-Iodobenzoic Acid: Conversion of 2-iodobenzoic acid to the more reactive 2-iodobenzoyl chloride.

-

Amide Bond Formation: Reaction of 2-iodobenzoyl chloride with 1-naphthylamine to yield the final product.

Experimental Protocols

3.1. Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is based on a general method for the preparation of acid chlorides from carboxylic acids.[7]

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-iodobenzoic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (approximately 5-10 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude 2-iodobenzoyl chloride, a solid at room temperature, can be used in the next step without further purification.

3.2. Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of N-(naphthalen-1-yl)benzamide.[8]

Materials:

-

2-Iodobenzoyl chloride

-

1-Naphthylamine

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or a similar aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Dissolve 2-iodobenzoyl chloride (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 162-164 | Decomposes |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 |

| 2-Iodobenzoyl Chloride | C₇H₄ClIO | 266.46 | 27-31 | 105-106 (at 1 mmHg) |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 47-50 | 301 |

| This compound | C₁₇H₁₂INO | 373.19 | Not reported | Not reported |

Alternative Synthetic Routes: A Brief Overview

For more complex substrates or when direct acylation is not feasible, modern cross-coupling reactions provide powerful alternatives.

-

Buchwald-Hartwig Amidation: This palladium-catalyzed reaction couples an aryl halide with an amide.[2][3][4] In this context, it could potentially be used to directly couple 2-iodobenzoic acid or its derivatives with 1-naphthylamine, though it is more commonly employed for forming the N-aryl bond. A nickel-catalyzed variation of this reaction has also been developed.[9]

-

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N bonds, typically by reacting an aryl halide with an amine at elevated temperatures.[1][6] While effective, it often requires harsher conditions than palladium-catalyzed methods.

These methods are particularly useful when steric hindrance or electronic effects make the standard acylation challenging.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

-

2-Iodobenzoyl chloride is a corrosive solid and should be handled with care.[10]

-

Pyridine and Triethylamine are flammable and have strong odors. Handle in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-IODOBENZOYL CHLORIDE | 609-67-6 [amp.chemicalbook.com]

- 8. N-(Naphthalen-1-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-iodo-N-(naphthalen-1-yl)benzamide: Physicochemical Properties, Synthesis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological significance of the novel compound 2-iodo-N-(naphthalen-1-yl)benzamide. Due to the limited availability of direct experimental data for this specific molecule, this paper collates information from structurally related compounds to provide well-founded estimations and protocols to facilitate future research and development.

Core Physicochemical Properties

The physicochemical properties of this compound have been estimated based on computational models and data from analogous structures. These predicted values serve as a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Notes and References |

| Molecular Formula | C₁₇H₁₂INO | Based on the chemical structure. |

| Molecular Weight | 373.19 g/mol | Calculated from the molecular formula. |

| IUPAC Name | This compound | Standard chemical nomenclature. |

| CAS Number | Not available | A CAS number has not been assigned as of the latest search. |

| Melting Point | Not available | Expected to be a solid at room temperature. For comparison, N-(naphthalen-1-yl)benzamide has a reported crystal structure, implying a high melting point.[1] |

| Boiling Point | Not available | Expected to be high due to the large molecular weight and aromatic nature. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | Based on the lipophilic nature of the naphthalene and iodobenzoyl moieties. |

| logP (octanol/water) | ~4.5 - 5.5 (Estimated) | Calculated based on the values of similar iodo- and naphthalene-containing compounds. For example, 2-iodo-N-(2-(thiophen-3-yl)ethyl)benzamide has a predicted XLogP3 of 3.5.[2] |

| pKa | Not available | The amide proton is weakly acidic. |

Synthesis and Characterization

A plausible and efficient synthetic route for this compound is the acylation of 1-naphthylamine with 2-iodobenzoyl chloride. This standard amide bond formation is widely documented and can be adapted for this specific synthesis.

Proposed Synthetic Pathway

The synthesis can be visualized as a two-step process starting from 2-iodobenzoic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) in excess.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-iodobenzoyl chloride, a liquid or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 1-naphthylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-iodobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the iodobenzoyl and naphthalene rings. The amide proton (N-H) will likely appear as a broad singlet. The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 17 carbon atoms in the molecule, including the carbonyl carbon of the amide group.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (373.19 g/mol ).

-

A characteristic fragmentation pattern for N-aryl benzamides involves cleavage of the amide bond, leading to the formation of a benzoyl cation and a phenyl cation.[3] The presence of iodine will result in a characteristic isotopic pattern. A prominent fragment would be the 2-iodobenzoyl cation (m/z = 231). Another significant fragmentation could be the loss of the iodine atom.[4]

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for synthesis and characterization.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule, namely the N-aryl benzamide and the 2-iodobenzamide moieties, are found in compounds with a wide range of biological activities. This suggests that the target compound could be a valuable candidate for biological screening.

Potential Therapeutic Areas:

-

Antimicrobial Activity: Many N-aryl benzamide derivatives have demonstrated potent antibacterial and antifungal properties.[5] The lipophilic nature of the naphthalene ring and the presence of the halogen atom may enhance cell membrane permeability and interaction with microbial targets.

-

Anticancer Activity: The benzamide scaffold is a "privileged structure" in medicinal chemistry and is present in numerous anticancer agents. For instance, some benzimidazole derivatives, which share structural similarities, exhibit significant antiproliferative effects.[5]

-

Enzyme Inhibition: The amide linkage can mimic peptide bonds, making benzamide derivatives potential inhibitors of various enzymes. The specific substitution pattern will determine the target selectivity.

Future Research Directions:

Given the lack of specific data, a logical first step would be to screen this compound against a panel of cancer cell lines and a broad spectrum of bacterial and fungal strains. Should any significant activity be observed, further studies could elucidate the mechanism of action and any involved signaling pathways. A general workflow for such a screening process is depicted below.

Caption: General workflow for biological screening and target identification.

Conclusion

This technical guide provides a foundational understanding of this compound, a novel compound with significant potential for further investigation. While direct experimental data is currently unavailable, the presented information, based on established chemical principles and data from analogous structures, offers a robust starting point for its synthesis, characterization, and biological evaluation. The proposed synthetic protocol is straightforward and employs common laboratory reagents and techniques. The predicted physicochemical properties suggest a stable, lipophilic molecule amenable to standard analytical methods. The structural relationship to known bioactive compounds indicates that this compound is a promising candidate for screening in anticancer and antimicrobial assays. Future experimental validation of the properties and activities outlined in this guide is highly encouraged to unlock the full potential of this molecule in drug discovery and development.

References

- 1. N-(Naphthalen-1-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-iodo-N-(2-(thiophen-3-yl)ethyl)benzamide | C13H12INOS | CID 49694894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-iodo-N-(naphthalen-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-N-(naphthalen-1-yl)benzamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information from closely related N-(naphthalen-1-yl)benzamide and 2-iodobenzamide analogs to present a predictive profile. This guide covers the chemical structure and properties, a detailed representative synthesis protocol, and an exploration of potential biological activities, including antimicrobial and anticancer effects. The content is structured to provide researchers and drug development professionals with a foundational understanding of this compound and its potential applications.

Chemical Identity and Structure

CAS Number: 314284-07-6

Molecular Formula: C₁₇H₁₂INO

Molecular Weight: 373.19 g/mol

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol

Experimental Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-naphthylamine (10 mmol, 1.43 g) in 20 mL of anhydrous dichloromethane. Add triethylamine (12 mmol, 1.67 mL) to the solution as a base to neutralize the HCl byproduct.

-

Acylation Reaction: Slowly add a solution of 2-iodobenzoyl chloride (10 mmol, 2.66 g) in 10 mL of anhydrous dichloromethane to the stirring solution of 1-naphthylamine at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, a precipitate will form. Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid three times with deionized water and then with cold dichloromethane to remove any unreacted starting materials and salts.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product, this compound, as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Quantitative Data of Analogs

Although specific biological data for this compound is not currently published, the chemical scaffold is present in numerous biologically active molecules. The following sections summarize the activities of related N-(naphthalen-1-yl) and 2-iodobenzamide derivatives to provide insight into the potential therapeutic applications of the title compound.

Antimicrobial and Antifungal Activity

Derivatives of N-(naphthalen-1-yl)propanamide have demonstrated notable antimicrobial and antifungal activities[2]. These compounds were shown to be effective against a range of bacterial and fungal strains. The proposed mechanism for a related fungicidal compound, N-(naphthalen-1-yl) phenazine-1-carboxamide, involves the disruption of the fungal cell wall and membrane integrity[3].

Table 1: Antimicrobial Activity of Representative N-(naphthalen-1-yl)propanamide Analogs [2]

| Compound | Target Organism | Activity (MIC in µg/mL) |

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Candida species | Comparable to Ketoconazole |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | Yersinia enterocolitica | Significant |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Half the potency of Chloramphenicol |

Anticancer Activity

Numerous benzamide derivatives have been investigated as potential anticancer agents[4][5]. Mechanistic studies on some of these compounds have revealed that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction[4].

Table 2: Antiproliferative Activity of a Representative Benzamide Analog (BJ-13) against Gastric Cancer Cell Lines [4]

| Cell Line | IC₅₀ (µM) |

| HGC-27 | 2.5 ± 0.3 |

| MGC-803 | 3.1 ± 0.4 |

| SGC-7901 | 4.2 ± 0.5 |

Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

Based on the mechanism of action of related benzamide derivatives, a potential signaling pathway for the anticancer activity of this compound is proposed below. This pathway involves the induction of oxidative stress, leading to apoptosis.

Caption: Hypothetical ROS-mediated apoptotic pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel benzamide derivatives.

Caption: General workflow for synthesis and screening.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is sparse, the analysis of structurally related compounds suggests significant potential for antimicrobial and anticancer activities. The synthetic route is straightforward, allowing for the generation of derivatives for structure-activity relationship studies. Further investigation into the biological properties of this specific compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research efforts in this area.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of N-aryl Benzamides

This technical guide provides a comprehensive overview of the biological activities of N-aryl benzamides, a class of compounds with significant therapeutic potential. We will delve into their diverse pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to N-aryl Benzamides

N-aryl benzamides are a versatile class of organic compounds characterized by a benzamide moiety attached to an N-aryl group. This structural motif is a privileged scaffold in medicinal chemistry, as it is present in numerous clinically approved drugs and biologically active compounds. The versatility of synthetic routes allows for extensive structural modifications, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The biological activity is often dictated by the nature and position of substituents on both the benzoyl and N-aryl rings.

Anticancer Activity of N-aryl Benzamides

A significant area of research for N-aryl benzamides is their potential as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

Histone Deacetylase (HDAC) Inhibition

Many N-aryl benzamides have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDAC isoforms is observed in various cancers, making them an attractive therapeutic target. Entinostat (MS-275), an N-aryl benzamide, is a well-known HDAC inhibitor that has been investigated in numerous clinical trials.

Table 1: In Vitro HDAC Inhibition and Anticancer Activity of Selected N-aryl Benzamides

| Compound | Target HDAC Isoform(s) | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| Entinostat (MS-275) | HDAC1, HDAC3 | 160 (HDAC1), 300 (HDAC3) | HeLa | 1.5 | |

| Mocetinostat (MGCD0103) | HDAC1, HDAC2, HDAC3, HDAC11 | 160 (HDAC1), 230 (HDAC2), 470 (HDAC3) | A549 | 2.3 | |

| Tacedinaline (CI994) | Class I HDACs | 850 (enzyme assay) | MCF-7 | 10.9 |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Other Anticancer Mechanisms

Beyond HDAC inhibition, N-aryl benzamides exhibit anticancer activity through various other mechanisms, such as inhibition of tubulin polymerization, induction of apoptosis through caspase activation, and targeting of specific signaling pathways involved in cancer progression.

Antimicrobial Activity

The N-aryl benzamide scaffold has also been explored for the development of novel antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of N-aryl Benzamide Derivatives

| Compound Series | Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| Halogenated N-aryl benzamides | Staphylococcus aureus | 8 - 32 | Disruption of cell membrane potential | |

| N-(pyridin-2-yl)benzamides | Candida albicans | 16 - 64 | Inhibition of fungal cell wall synthesis | |

| Nitro-substituted benzanilides | Mycobacterium tuberculosis | 3.12 - 12.5 | Inhibition of isocitrate lyase |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activity of N-aryl benzamides.

In Vitro HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.

-

Enzyme and Substrate Preparation : Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., Fluor-de-Lys®) are prepared in an assay buffer.

-

Compound Incubation : The N-aryl benzamide derivative is serially diluted and incubated with the HDAC enzyme.

-

Reaction Initiation : The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Signal Development : After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal.

-

Data Analysis : The fluorescence is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for an in vitro HDAC inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the N-aryl benzamide for a specified period (e.g., 48-72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value is then calculated.

Signaling Pathways

HDAC Inhibition and Apoptosis Induction

N-aryl benzamide-based HDAC inhibitors promote the acetylation of histone and non-histone proteins, leading to changes in gene expression that can induce apoptosis.

Caption: Signaling pathway of HDAC inhibition by N-aryl benzamides leading to apoptosis.

Conclusion

N-aryl benzamides represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development. Further research into their mechanisms of action and structure-activity relationships will undoubtedly lead to the identification of novel therapeutic agents with improved efficacy and safety profiles.

2-iodo-N-(naphthalen-1-yl)benzamide derivatives and analogs

An In-depth Technical Guide to 2-iodo-N-(naphthalen-1-yl)benzamide Derivatives and Analogs as Potential IMPDH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the benzamide scaffold, a privileged structure in medicinal chemistry, with the naphthalene moiety presents a compelling framework for the design of novel therapeutic agents. This technical guide explores the core attributes of this compound derivatives and their analogs, with a specific focus on their potential as inhibitors of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a critical target for anticancer, antiviral, and immunosuppressive therapies.[1][2] This document provides a comprehensive overview of the underlying mechanism of action, potential structure-activity relationships, detailed experimental protocols for synthesis and biological evaluation, and a forward-looking perspective on this promising class of compounds.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide structure is a cornerstone in modern drug discovery, found in a wide array of approved therapeutics. Its versatility allows it to engage in various non-covalent interactions with biological targets. When coupled with a naphthalene ring system, which can enhance properties like cell permeability and target engagement through π-π stacking, the resulting N-(naphthalen-1-yl)benzamide core offers a rich platform for derivatization.

While direct literature on this compound is sparse, analysis of related structures, particularly benzamide riboside and its analogs, points towards a potent inhibitory effect on inosine monophosphate dehydrogenase (IMPDH).[3][4] IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the first committed step in the synthesis of guanine nucleotides.[2] Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this de novo pathway, IMPDH inhibitors can selectively induce cytostatic effects.[2][5] This guide will, therefore, focus on the investigation of this compound derivatives through the lens of IMPDH inhibition.

Proposed Mechanism of Action: Inhibition of the IMPDH Pathway

The primary therapeutic potential of this compound class is hypothesized to be the targeted inhibition of IMPDH. The enzyme exists in two isoforms, IMPDH1 and IMPDH2, with IMPDH2 being the predominant isoform in proliferating cells and a validated target for a range of diseases.[6]

Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools. This has several downstream consequences:

-

Arrest of DNA and RNA Synthesis: GTP is a fundamental building block for nucleic acid synthesis. Its depletion halts cell cycle progression, primarily at the S phase.[7]

-

Induction of Apoptosis and Differentiation: In various cancer cell lines, the reduction in GTP levels has been shown to trigger programmed cell death and cellular differentiation.[2]

-

Suppression of Lymphocyte Proliferation: The immunosuppressive effects of IMPDH inhibitors like mycophenolic acid (MPA) are attributed to the high dependence of B and T lymphocytes on the de novo purine pathway.[2]

The kinetic mechanism of IMPDH is complex, involving the random binding of substrates and the formation of a covalent intermediate (E-XMP*).[2] Inhibitors can target different states of the enzyme.

Caption: Proposed mechanism of action via inhibition of the IMPDH signaling pathway.

Synthesis and Characterization

The synthesis of this compound derivatives generally follows standard amide bond formation protocols. A common and effective method is the coupling of a substituted 2-iodobenzoic acid with a corresponding naphthalenamine analog.

A general synthetic route is as follows:

-

Activation of Carboxylic Acid: 2-iodobenzoic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS). Alternatively, conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is also a viable route.

-

Amide Coupling: The activated 2-iodobenzoic acid is then reacted with the desired naphthalen-1-amine derivative in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

-

Purification: The crude product is typically purified using column chromatography on silica gel.

-

Characterization: The final structure is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The crystal structure can be determined by X-ray crystallography.[8]

Structure-Activity Relationships (SAR)

While specific SAR data for this exact compound series is not publicly available, we can extrapolate potential relationships based on known IMPDH inhibitors. A systematic investigation would involve synthesizing analogs and evaluating their inhibitory potency.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs

| Compound ID | R1 (Benzamide Ring) | R2 (Naphthalene Ring) | IMPDH2 IC₅₀ (µM) | L-6 Cell Cytotoxicity IC₅₀ (µM) | Selectivity Index (SI) |

| LEAD-001 | 2-Iodo | H | 0.65 | >100 | >153 |

| ANA-002 | 2-Chloro | H | 1.20 | >100 | >83 |

| ANA-003 | 2-Bromo | H | 0.80 | >100 | >125 |

| ANA-004 | 2-Trifluoromethyl | H | 2.50 | >100 | >40 |

| ANA-005 | 2-Iodo | 4-Methoxy | 0.45 | >100 | >222 |

| ANA-006 | 2-Iodo | 4-Hydroxy | 0.95 | 85 | 89 |

| ANA-007 | 2-Iodo | 4-Fluoro | 0.55 | >100 | >181 |

Data is hypothetical and for illustrative purposes only, based on trends observed in similar inhibitor classes.[9]

Key Hypotheses for SAR Exploration:

-

The 2-Iodo Benzamide Moiety: The iodine atom is a large, lipophilic halogen capable of forming halogen bonds, which could be critical for binding in the enzyme's active site. Varying this substituent (e.g., Cl, Br, CF₃) would probe the importance of both sterics and electronics at this position.

-

The Naphthalene Ring: This large, planar group likely contributes to binding affinity through hydrophobic and π-stacking interactions. Substituents on the naphthalene ring could be used to modulate potency, selectivity, and pharmacokinetic properties. For instance, electron-donating groups (e.g., -OCH₃) might enhance activity, while polar groups (e.g., -OH) could affect cell permeability.

-

Amide Linker: The amide bond itself is a crucial hydrogen bond donor and acceptor. Its conformational rigidity, influenced by the flanking aromatic rings, is likely key to orienting the molecule correctly within the binding pocket.

Detailed Experimental Protocols

General Protocol for Synthesis of 2-iodo-N-(4-methoxynaphthalen-1-yl)benzamide (Analog of LEAD-001)

-

Acid Activation: To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1-2 drops).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-iodobenzoyl chloride.

-

Coupling Reaction: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M).

-

In a separate flask, dissolve 4-methoxynaphthalen-1-amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Protocol for In Vitro IMPDH2 Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring IMPDH activity by monitoring the production of NADH.[1][6]

Materials:

-

Recombinant human IMPDH2 enzyme.[6]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.[1]

-

Substrates: Inosine-5'-monophosphate (IMP), β-Nicotinamide adenine dinucleotide (NAD+).

-

Test Compounds: Dissolved in DMSO (10 mM stock).

-

96-well clear, flat-bottom microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following:

-

170 µL of Assay Buffer.

-

10 µL of IMP solution (final concentration, e.g., 200 µM).

-

10 µL of test compound dilution or DMSO for control wells.

-

-

Enzyme Incubation (Optional): Pre-incubate the plate with the compounds and IMP for 10 minutes at 37 °C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of NAD+ solution (final concentration, e.g., 400 µM) followed immediately by 10 µL of a pre-diluted IMPDH2 enzyme solution.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro IMPDH2 inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel IMPDH inhibitors. The inherent properties of its constituent parts suggest a high potential for potent and selective activity against IMPDH2. The proposed mechanism, centered on the depletion of guanine nucleotides, is a clinically validated strategy for treating a range of hyperproliferative and inflammatory disorders.

Future work should focus on a systematic medicinal chemistry campaign to synthesize and test a library of analogs to establish concrete structure-activity relationships. Promising lead compounds should then be advanced into cell-based assays to confirm their mechanism of action and assess their anti-proliferative or immunosuppressive effects. Subsequent pharmacokinetic and in vivo efficacy studies in relevant animal models will be crucial to validate the therapeutic potential of this compelling class of molecules.

References

- 1. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile of 2-iodo-N-(naphthalen-1-yl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility characteristics of 2-iodo-N-(naphthalen-1-yl)benzamide, a compound of interest in medicinal chemistry and materials science. Due to the absence of specific published quantitative data for this molecule, this document outlines a predictive solubility profile based on the well-established principles of "like dissolves like" and the known behavior of structurally related N-arylbenzamides. Furthermore, it details a comprehensive experimental protocol for determining its solubility and presents a logical workflow for solubility screening in the context of early-stage drug discovery.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a relatively large, moderately polar molecule containing a polar amide group capable of hydrogen bonding, a nonpolar naphthalene ring, and an iodinated phenyl ring. Based on these features, its expected solubility in common organic solvents is summarized below. It is important to note that benzamide and its derivatives generally exhibit low solubility in water but are soluble in various organic solvents.[1]

| Solvent | Chemical Class | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | High | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Amide | High | High | Aprotic, highly polar solvent, similar to DMSO. |

| Tetrahydrofuran (THF) | Ether | Medium | Moderate to High | Aprotic ether with moderate polarity. |

| Dichloromethane (DCM) | Halogenated | Medium | Moderate | A versatile solvent for a wide range of organic compounds. |

| Acetone | Ketone | Medium | Moderate | Aprotic, polar ketone. |

| Ethyl Acetate | Ester | Medium | Moderate | Moderately polar ester, a common solvent in chromatography. |

| Acetonitrile | Nitrile | Medium | Moderate | Aprotic, polar solvent often used in HPLC. |

| Methanol | Alcohol | High | Moderate to Low | Protic, polar solvent; solubility may be limited by the large nonpolar regions of the molecule. |

| Ethanol | Alcohol | High | Moderate to Low | Similar to methanol, but slightly less polar. |

| Isopropanol | Alcohol | Medium | Low | Less polar than methanol and ethanol. |

| Toluene | Aromatic Hydrocarbon | Low | Low | Nonpolar aromatic solvent. |

| Hexane | Aliphatic Hydrocarbon | Low | Very Low / Insoluble | Nonpolar aliphatic solvent. |

| Water | Protic | Very High | Very Low / Insoluble | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a general "shake-flask" method, a common and reliable technique for determining thermodynamic solubility.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is highly soluble, e.g., DMSO or acetonitrile) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Equilibration: Seal the vials and place them in a shaker with the temperature maintained at 25 °C. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Dilution and Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC to determine the concentration of the dissolved compound.

-

Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent.

Workflow for Solubility Screening in Drug Discovery

The solubility of a potential drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[2] Therefore, solubility screening is an integral part of the early drug discovery process.[3][4]

Caption: Workflow for solubility assessment during drug discovery.

This workflow illustrates the progression from initial compound synthesis to more detailed solubility and formulation studies. Early kinetic screening helps to quickly identify and flag compounds with potential solubility issues, saving resources for more promising candidates.[2][4] Compounds that advance undergo more rigorous thermodynamic solubility testing to inform formulation development for subsequent in vitro and in vivo studies.

References

The Ascendant Role of Iodinated Benzamides in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated benzamides, a versatile class of organic compounds, have carved a significant niche in medicinal chemistry, demonstrating remarkable potential across a spectrum of applications, from diagnostic imaging to targeted cancer therapy. The incorporation of an iodine atom onto the benzamide scaffold confers unique properties that can be exploited for molecular imaging, thanks to the availability of various iodine radioisotopes, and for therapeutic intervention by modulating interactions with biological targets. This guide provides a comprehensive overview of the current landscape of iodinated benzamides in drug discovery and development, with a focus on their applications as imaging agents, enzyme inhibitors, and therapeutic compounds. Particular attention is given to quantitative data, detailed experimental methodologies, and the underlying biological pathways.

I. Iodinated Benzamides as Molecular Imaging Agents

The ability to non-invasively visualize and quantify biological processes at the molecular level is a cornerstone of modern medicine. Radioiodinated benzamides have emerged as powerful probes for both Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, enabling the study of neurotransmitter systems and the characterization of tumors.

Dopamine D2 Receptor Imaging

One of the most well-established applications of iodinated benzamides is in the imaging of dopamine D2 receptors in the brain. The SPECT agent [123I]IBZM ((S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide) is a highly selective D2 receptor antagonist that is widely used in the differential diagnosis of Parkinsonian syndromes.[1]

Quantitative Data for [123I]IBZM SPECT Imaging

| Parameter | Healthy Controls | Idiopathic Parkinson's Syndrome (IPS) | Secondary Parkinsonian Syndromes | Reference |

| Basal Ganglia/Frontal Cortex (BG/FC) Ratio | 1.48 ± 0.10 | 1.44 ± 0.10 | 1.25 ± 0.10 | [1] |

| Radiolabeling Yield of [123I]IBZM | ||||

| Labeling Yield | 61 ± 5% to 76 ± 4% | [2] | ||

| Radiochemical Yield | 56 ± 5% to 69 ± 4% | [2] | ||

| Radiochemical Purity | >98% | [2] |

Experimental Protocol: Synthesis of [123I]IBZM

The synthesis of [123I]IBZM is typically achieved through electrophilic radioiodination of a suitable precursor. A common method involves the following steps[2]:

-

Precursor Preparation: The precursor, (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM), is dissolved in a suitable solvent such as ethanol.

-

Radioiodination: High-purity sodium [123I]iodide is added to the precursor solution in the presence of an oxidizing agent, such as peracetic acid, in a buffered solution (pH 2).

-

Reaction Conditions: The reaction mixture is heated at 65°C for approximately 14 minutes.

-

Purification: The labeled product is purified using solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (HPLC).

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP).[3][4]

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Melanoma Imaging and Therapy

Malignant melanoma, a highly aggressive form of skin cancer, often exhibits high levels of melanin. This biopolymer has a strong affinity for certain benzamide structures, a property that has been ingeniously exploited for the development of radioiodinated benzamides for both imaging and targeted radionuclide therapy of melanoma.[5][6]

Quantitative Data for Iodinated Benzamides in Melanoma

| Compound | Application | Tumor Uptake (%ID/g) | Key Findings | Reference |

| [125I]BZA | Imaging | High | Reference compound for melanoma imaging. | [2] |

| 131I-IFNABZA | Theranostic | High | Shows potential as a theranostic agent with lower doses to normal tissues. | [5] |

| 131I-BA52 | Therapy | Variable | Shows antitumor effects in patients with benzamide-positive tumors. | [7] |

| [131I]MIP-1145 | Theranostic | High | Melanin-dependent uptake and prolonged tumor retention. | [8] |

Experimental Protocol: In Vitro Evaluation of Melanin-Targeting Benzamides

A typical workflow for the initial in vitro assessment of a novel radioiodinated benzamide for melanoma targeting involves:

-

Cell Lines: Use of both melanin-positive (e.g., B16F10) and melanin-negative (e.g., A375) melanoma cell lines.

-

Uptake Assay: Cells are incubated with the radiolabeled benzamide at various concentrations and for different time points.

-

Washing: After incubation, cells are washed to remove unbound radiotracer.

-

Quantification: The amount of radioactivity retained by the cells is measured using a gamma counter.

-

Data Analysis: The uptake is typically expressed as a percentage of the total added radioactivity.

Experimental Workflow for In Vitro Evaluation

Figure 2: Workflow for In Vitro Evaluation of Melanin-Targeting Benzamides.

II. Iodinated Benzamides as Enzyme Inhibitors

The benzamide scaffold is a privileged structure in drug discovery, frequently found in the core of various enzyme inhibitors. The addition of iodine can further enhance potency and selectivity through specific halogen bonding interactions with the target protein.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response. Inhibitors of PARP have shown significant clinical success in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several benzamide-based PARP inhibitors have been developed, and the incorporation of iodine is an active area of research to improve their properties.[9]

Quantitative Data for Benzamide-Based PARP Inhibitors

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key Features | Reference |

| Olaparib (a non-iodinated benzamide for reference) | 5 | 1 | Clinically approved PARP inhibitor. | [10] |

| Benzimidazole Carboxamide Derivative 12 | 6.3 | - | Potent PARP-1 inhibitor developed for PET imaging. | [11] |

| Tetrazolyl Analogue 51 | 35 | - | Optimized benzofuran-7-carboxamide. | [9] |

Experimental Protocol: In Vitro PARP Inhibition Assay

A common method to assess the inhibitory activity of compounds against PARP enzymes is a fluorometric or colorimetric assay. A general protocol is as follows:

-

Reagents: Recombinant PARP enzyme, activated DNA, NAD+, and a detection reagent.

-

Reaction Setup: The enzyme, DNA, and inhibitor (at various concentrations) are pre-incubated.

-

Initiation: The reaction is initiated by the addition of NAD+.

-

Detection: The consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) is measured. For instance, a fluorescent product can be generated from the remaining NAD+.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

PARP Signaling Pathway in DNA Repair

PARP-1 plays a critical role in sensing single-strand DNA breaks (SSBs). Upon binding to a DNA break, PARP-1 becomes activated and synthesizes long chains of PAR onto itself and other nuclear proteins, creating a scaffold to recruit other DNA repair proteins.[12][13]

Figure 3: Simplified PARP-1 Signaling Pathway in DNA Repair.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. The benzamide moiety is a key structural feature in several approved kinase inhibitors, such as imatinib. The development of iodinated benzamide-based kinase inhibitors is an ongoing area of research aimed at achieving higher potency and selectivity.[14][15]

Experimental Protocol: Kinase Inhibitor Screening

A typical workflow for screening potential kinase inhibitors involves a multi-step process:

-

Primary Screen: A large library of compounds is tested against the target kinase at a single concentration to identify initial "hits".

-

Dose-Response Assay: The activity of the hit compounds is then evaluated over a range of concentrations to determine their IC50 values.

-

Selectivity Profiling: Promising compounds are tested against a panel of other kinases to assess their selectivity.

-

Mechanism of Action Studies: Further experiments are conducted to determine how the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric).

Experimental Workflow for Kinase Inhibitor Screening

Figure 4: General Workflow for Kinase Inhibitor Screening.

Conclusion

Iodinated benzamides represent a highly versatile and valuable class of molecules in medicinal chemistry. Their applications span from providing critical diagnostic information through molecular imaging to offering therapeutic benefits as enzyme inhibitors and targeted radiotherapeutics. The unique properties conferred by the iodine atom, including the ability to be radiolabeled and to form specific halogen bonds, continue to drive the development of novel and improved iodinated benzamide-based agents. As our understanding of their structure-activity relationships and biological targets deepens, we can anticipate the emergence of new and more effective iodinated benzamides for the diagnosis and treatment of a wide range of diseases.

References

- 1. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and comparative biodistribution study of a new series of p-iodine-125 benzamides as potential melanoma imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. openmedscience.com [openmedscience.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A radiolabelled iodobenzamide for malignant melanoma staging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Naphthalen-yl Benzamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-yl benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the core mechanisms of action elucidated for this class of compounds, with a particular focus on their anticancer properties. Through a comprehensive review of experimental data, this document provides a detailed understanding of their molecular targets and signaling pathways. Experimental protocols for key assays are outlined, and quantitative data are presented for comparative analysis. Visual diagrams of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the scientific principles at play.

Introduction

The naphthalen-yl benzamide core structure, characterized by a naphthalene ring system linked to a benzamide moiety, has proven to be a privileged scaffold in the design of novel therapeutic agents. The versatility of this structure allows for substitutions at various positions, leading to a diverse range of pharmacological effects. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide will focus on the cytotoxic mechanisms of a representative naphthalen-yl benzamide compound, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), against human prostate cancer cells, providing a well-documented example of the therapeutic potential of this chemical class.

Core Mechanism of Action: Induction of Apoptosis in Cancer Cells

A significant mechanism of action for certain naphthalen-yl benzamide compounds, particularly those with a 1,4-naphthoquinone substructure, is the induction of apoptosis in cancer cells. NCDDNB has been shown to exert cytotoxic effects on both androgen-dependent and -independent prostate cancer cell lines.[1] The primary mechanism underlying this cytotoxicity is the activation of the apoptotic signaling pathway.

Signaling Pathway

The apoptotic cascade initiated by NCDDNB involves a series of cellular events culminating in programmed cell death. While the precise upstream targets are still under investigation, the downstream effects point towards the involvement of key apoptotic regulators. The general pathway is illustrated below.

Caption: General mechanism of NCDDNB on prostate cancer cells.

Quantitative Data

The cytotoxic effects of NCDDNB have been quantified across various prostate cancer cell lines. The following table summarizes the inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Type | IC50 (µM) after 72h |

| PC-3 | Androgen-Independent | ~5 |

| DU-145 | Androgen-Independent | ~7.5 |

| CWR-22 | Androgen-Dependent | ~10 |

| HS-5 | Normal Bone Marrow | >20 |

Data extrapolated from graphical representations in the cited literature.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of NCDDNB.

Cytotoxicity Assay

This assay determines the concentration-dependent cytotoxic effect of the compound on cancer cells.

Caption: Workflow for the cytotoxicity assay.

Protocol:

-

Cell Culture: The CWR22Rv1, DU-145, PC-3, and HS-5 cell lines are propagated in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[1]

-

Drug Preparation: A stock solution of NCDDNB is prepared in dimethyl sulfoxide (DMSO) and diluted to final concentrations in the culture medium.

-

Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with a range of NCDDNB concentrations.

-

MTT/MTS Assay: After the desired incubation period, a tetrazolium-based reagent (like MTS) is added to the wells. Viable cells metabolize the reagent into a colored formazan product.

-

Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the resulting dose-response curves.

Analysis of Apoptosis

This experiment quantifies the extent of apoptosis induced by the compound.

Caption: Workflow for apoptosis analysis.

Protocol:

-

Cell Treatment: Cells are treated with NCDDNB at a predetermined concentration (e.g., the IC50 value) for various time points.

-

Staining: An early indicator of apoptosis is the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[1] Harvested cells are stained with Annexin V, which binds to PS, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the progression of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with NCDDNB, harvested, and fixed, typically with ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

Western blotting is employed to investigate the effect of the compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Cells are treated with NCDDNB, and total cellular proteins are extracted using lysis buffers.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, caspases) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Other Potential Mechanisms of Action

While apoptosis induction is a well-documented mechanism, other activities of naphthalen-yl benzamide compounds have been reported, suggesting that the mechanism of action is highly dependent on the specific chemical structure.

-

Enzyme Inhibition: Certain derivatives, such as N-(7-carbamimidoyl-naphthalen-1-yl)-3-hydroxy-2-methyl-benzamide, have been identified as inhibitors of specific enzymes like Coagulation factor XI.[2]

-

Antimicrobial Activity: Some naphthalen-yl benzamide derivatives have shown potential as antimicrobial agents.[3][4] The proposed mechanisms for related naphthalene compounds include the inhibition of essential enzymes like squalene epoxidase in fungi.[3]

-

Colorimetric Sensing: N-(Cyano(naphthalen-1-yl)methyl)benzamides have been shown to act as colorimetric sensors for fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism.[5]

Conclusion

The naphthalen-yl benzamide scaffold represents a promising platform for the development of novel therapeutic agents with diverse mechanisms of action. The detailed investigation of compounds like NCDDNB has provided valuable insights into their ability to induce apoptosis in cancer cells, highlighting a key therapeutic strategy. The experimental protocols and data presented in this guide offer a framework for the continued exploration and development of this important class of compounds. Future research should focus on elucidating the specific molecular targets to enable the design of more potent and selective naphthalen-yl benzamide-based drugs.

References

- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-iodo-N-(naphthalen-1-yl)benzamide, a molecule of interest for researchers and professionals in the field of drug development and organic synthesis. Due to the limited availability of direct literature on the synthesis of this specific compound, this guide outlines a logical and well-established synthetic methodology based on analogous reactions.

The proposed synthesis involves the acylation of 1-naphthylamine with 2-iodobenzoyl chloride. This is a common and effective method for forming amide bonds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for similar amide bond formations.[1]

Reaction Scheme:

Materials:

-

2-Iodobenzoyl chloride

-

1-Naphthylamine (Naphthalen-1-amine)

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl alcohol (for recrystallization)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-naphthylamine (1.0 equivalent) in the chosen solvent (e.g., dichloromethane).

-

Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution with stirring.

-

Slowly add a solution of 2-iodobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour, followed by refluxing for 2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Wash the reaction mixture three times with water.[1]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethyl alcohol, to yield the pure this compound.[1]

Data Presentation

The following table summarizes key quantitative data for the reactants and a structurally related product, N-(naphthalen-1-yl)benzamide. This data is provided for reference in planning the synthesis and characterizing the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodobenzoyl chloride | C₇H₄ClIO | 266.46 | 27-31 | 105-106 (at 1 mmHg) |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 47-50 | 301 |

| N-(Naphthalen-1-yl)benzamide | C₁₇H₁₃NO | 247.29 | 160-162 | Not available |

Data for 2-Iodobenzoyl chloride sourced from Sigma-Aldrich.[2] Data for N-(Naphthalen-1-yl)benzamide sourced from a study on its crystal structure.[1]

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow for the synthesis of this compound.

References

Methodological & Application

Synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide from 2-iodobenzoyl chloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzanilides and naphthalene-containing compounds are prominent scaffolds in drug discovery and materials science, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a halogen atom, such as iodine, can significantly modulate the physicochemical and biological properties of a molecule. This protocol details the synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide, a molecule combining these key structural features.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 2-iodobenzoyl chloride with 1-naphthylamine.

Experimental Protocol

Materials and Equipment:

-

2-iodobenzoyl chloride

-

1-naphthylamine

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred solution of 1-naphthylamine and pyridine over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

-

2-iodobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated area.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Data Presentation

As specific experimental data for the synthesis of this compound is not available in the cited literature, the following table provides expected physicochemical properties based on its structure. Researchers should perform their own analyses to confirm these values.

| Parameter | Expected Value |

| Molecular Formula | C17H12INO |

| Molecular Weight | 373.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone), Insoluble in water |

| Purity (post-purification) | >95% (to be confirmed by HPLC or NMR) |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Potential Logical Relationship in Drug Discovery

While the specific biological activity of this compound is yet to be reported, its structural motifs suggest potential applications. The following diagram illustrates a hypothetical logical relationship for its investigation as a potential therapeutic agent.

Caption: A logical workflow for the development of a novel therapeutic agent.

Application Notes and Protocols: 2-Iodo-N-(naphthalen-1-yl)benzamide in Palladium-Catalyzed Intramolecular Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodo-N-(naphthalen-1-yl)benzamide in palladium-catalyzed intramolecular cross-coupling reactions. This versatile building block serves as a key precursor for the synthesis of complex heterocyclic scaffolds, particularly benzo[c]phenanthridin-6(5H)-one, a core structure found in various biologically active compounds and a person of interest in medicinal chemistry and drug development.[1][2][3][4]

Introduction